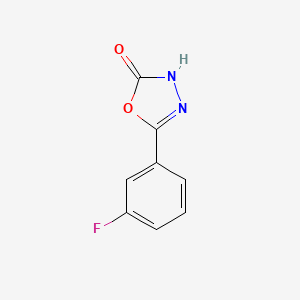

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

IUPAC Name |

5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAHKLKFENXQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647892 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044766-12-2 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Its derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6][7] This guide focuses on a specific, promising derivative: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one . The incorporation of a fluorine atom on the phenyl ring is a deliberate strategic choice in drug design, often intended to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This document provides a comprehensive analysis of the core chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for its utilization in research and development.

Molecular Structure and Physicochemical Characteristics

The foundational step in understanding any compound is to characterize its structure and fundamental properties. The structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one consists of a central 1,3,4-oxadiazol-2-one ring connected at the 5-position to a 3-fluorophenyl group.

Caption: Synthetic workflow for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-fluorobenzoate

-

To a solution of 3-fluorobenzoic acid (1 eq.) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 3-Fluorobenzohydrazide

-

Dissolve the methyl 3-fluorobenzoate (1 eq.) in ethanol (EtOH).

-

Add hydrazine hydrate (N₂H₄·H₂O, ~3 eq.) to the solution.

-

Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. [8]4. Upon completion, cool the reaction mixture. The product, 3-fluorobenzohydrazide, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

-

Causality: This step requires a carbonyl source to react with the hydrazide to form the oxadiazolone ring. Triphosgene or carbonyldiimidazole (CDI) are effective and common reagents for this cyclization. [9]2. Suspend 3-fluorobenzohydrazide (1 eq.) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq.) or CDI (1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the final compound.

Spectral Data Analysis

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this exact molecule are not publicly available, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds. [3][10][11]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons (4H) in the 3-fluorophenyl ring would appear in the δ 7.0-8.0 ppm range as complex multiplets due to F-H and H-H coupling. - A broad singlet for the N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Two signals for the oxadiazolone ring carbons (C=O and C-Ar) in the δ 155-165 ppm range. - Multiple signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. |

| IR (KBr, cm⁻¹) | - N-H stretching vibration around 3100-3300 cm⁻¹. - C=O (carbonyl) stretching of the oxadiazolone ring around 1750-1790 cm⁻¹. - C=N stretching around 1600-1650 cm⁻¹. - C-O-C stretching around 1050-1200 cm⁻¹. - C-F stretching around 1100-1300 cm⁻¹. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 181.04 or [M-H]⁻ at m/z 179.03. |

Reactivity and Potential Derivatizations

The 1,3,4-oxadiazol-2(3H)-one core possesses distinct reactive sites that are valuable for further chemical modification in drug development programs.

-

N-H Acidity: The proton on the ring nitrogen (N3) is weakly acidic (pKa ~6-8), making this position a prime site for derivatization. [9]It can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated to introduce new functionalities. This is a common strategy to modulate solubility, cell permeability, and target engagement.

-

Aromatic Substitution: The 3-fluorophenyl ring can undergo further electrophilic aromatic substitution, although the fluorine atom and the oxadiazolone ring are deactivating. Directed ortho-lithiation could be a viable strategy for introducing substituents at specific positions.

-

Ring Stability: The 1,3,4-oxadiazole ring is generally stable to a wide range of chemical conditions, including mild acids, bases, and oxidizing/reducing agents, which is a desirable trait for a drug scaffold. [12]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Synthesis and Comprehensive Characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological potential and its role as a bioisostere for carboxylic acids and amides. The introduction of a fluorine atom onto the pendant phenyl ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and spectroscopic characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a key building block for drug discovery programs. We present detailed experimental protocols, in-depth analysis of spectroscopic data, and insights into its potential applications, particularly in the context of enzyme inhibition.

Introduction and Strategic Rationale

The 1,3,4-oxadiazole core and its derivatives are cornerstones in the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-oxo substitution, in particular, has gained prominence. For instance, compounds featuring the 5-phenyl-1,3,4-oxadiazol-2(3H)-one core have been identified as potent inhibitors of Notum carboxylesterase, a key negative regulator of the Wnt signaling pathway, which is implicated in various diseases.[4]

The strategic incorporation of a fluorine atom, as in 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, is a well-established strategy in modern drug design. The 3-fluorophenyl moiety is chosen to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its metabolic profile. This guide serves as an authoritative resource for researchers, providing the necessary protocols and analytical framework to synthesize and validate this high-value chemical entity.

Synthesis Pathway and Experimental Protocol

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is most efficiently achieved through a two-step sequence starting from 3-fluorobenzoic acid. This pathway involves the formation of an intermediate acid hydrazide, followed by a cyclization reaction using a phosgene equivalent.

Workflow Diagram: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Caption: Synthetic route from 3-fluorobenzoic acid to the target oxadiazolone.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-Fluorobenzohydrazide (Intermediate)

-

Esterification: To a solution of 3-fluorobenzoic acid (10.0 g, 71.4 mmol) in methanol (150 mL), add thionyl chloride (7.8 mL, 107.1 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor completion by TLC. Remove the solvent under reduced pressure. The resulting crude methyl 3-fluorobenzoate is used directly in the next step.

-

Hydrazinolysis: Dissolve the crude ester in ethanol (100 mL) and add hydrazine hydrate (10.3 mL, 214.2 mmol). Reflux the mixture for 6 hours.[5][6] Upon cooling, a white precipitate forms. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-fluorobenzohydrazide.[5]

Part B: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (Final Product)

-

Cyclization: Suspend 3-fluorobenzohydrazide (5.0 g, 32.4 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere. Add triethylamine (9.0 mL, 64.8 mmol) and cool the mixture to 0 °C.

-

Slowly add a solution of triphosgene (3.2 g, 10.8 mmol) in anhydrous THF (50 mL) dropwise, maintaining the temperature at 0 °C. The use of triphosgene is a standard, safer alternative to gaseous phosgene for this type of cyclization.[7][8]

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound as a white solid.

Structural and Spectroscopic Elucidation

The definitive structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is confirmed through a combination of spectroscopic techniques. The data presented below are characteristic of this molecular architecture.

Data Summary Table

| Technique | Observed Data / Expected Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (br s, 1H, NH), 7.75 (ddd, J = 7.8, 2.0, 1.0 Hz, 1H, Ar-H), 7.68 (td, J = 8.0, 6.0 Hz, 1H, Ar-H), 7.59 (dt, J = 9.5, 2.2 Hz, 1H, Ar-H), 7.45 (ddd, J = 8.2, 2.5, 1.0 Hz, 1H, Ar-H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5 (d, ¹JCF = 245 Hz, C-F), 155.0 (C=O), 148.2 (C5-oxadiazole), 131.5 (d, ³JCF = 8.0 Hz), 125.8 (d, ³JCF = 8.5 Hz), 122.0 (s), 118.0 (d, ²JCF = 21.0 Hz), 112.5 (d, ²JCF = 23.0 Hz) |

| FT-IR (KBr, cm⁻¹) | 3180 (N-H stretch), 1775 (C=O stretch, cyclic carbonyl), 1610 (C=N stretch), 1590 (C=C stretch, aromatic), 1250 (C-F stretch) |

| Mass Spec. (ESI+) | m/z 181.04 [M+H]⁺, 153.04 [M+H-CO]⁺ |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

Analysis and Interpretation

-

¹H NMR Spectroscopy: The proton spectrum in DMSO-d₆ clearly shows a broad singlet far downfield (~12.2 ppm), characteristic of the acidic N-H proton of the oxadiazolone ring. The aromatic region displays four distinct signals for the 3-fluorophenyl group. The complexity of these signals (doublet of doublets of doublets, etc.) arises from both ortho, meta, and para proton-proton couplings, as well as additional coupling to the fluorine atom.

-

¹³C NMR Spectroscopy: The carbon spectrum provides unambiguous evidence for the structure. The two signals at ~155.0 ppm and ~148.2 ppm correspond to the C2 (carbonyl) and C5 carbons of the oxadiazole ring, respectively.[9][10] The most notable feature is the signal for the carbon directly bonded to fluorine, which appears as a doublet around 162.5 ppm with a large one-bond coupling constant (¹JCF) of approximately 245 Hz. Other aromatic carbons also exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).

-

Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A strong, sharp peak around 1775 cm⁻¹ is definitive for the carbonyl (C=O) group within the five-membered oxadiazolone ring. The N-H stretching vibration is observed as a broad band around 3180 cm⁻¹, and the characteristic C-F bond stretch appears in the fingerprint region near 1250 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The ESI+ spectrum shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 181, consistent with the molecular weight of 180.14. A likely fragmentation pathway involves the loss of carbon monoxide, giving rise to a fragment ion at m/z 153.

Biological Significance and Potential Applications

The 1,3,4-oxadiazole moiety is a versatile pharmacophore, with derivatives exhibiting a vast array of biological activities.[1][11][12] The 5-aryl-1,3,4-oxadiazol-2(3H)-one substructure is of particular interest due to its recently discovered role in modulating the Wnt signaling pathway.

Inhibition of Notum Carboxylesterase

Notum is a secreted carboxylesterase that deactivates Wnt proteins by removing an essential palmitoleoyl group, thereby acting as a negative regulator of Wnt signaling.[4] Dysregulation of this pathway is linked to numerous pathologies, including cancer and neurodegenerative diseases. Small molecules that inhibit Notum can restore Wnt signaling, representing a promising therapeutic strategy. 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent Notum inhibitors.[4] The title compound, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, is a critical analogue for probing structure-activity relationships (SAR) within this class of inhibitors. The fluorine atom can serve as a key interaction point within the enzyme's active site or enhance the compound's pharmacokinetic properties.

Wnt Signaling Pathway Modulation by a Notum Inhibitor

Caption: Mechanism of Notum inhibition to restore Wnt signaling activity.

Conclusion

This technical guide has detailed the robust synthesis and comprehensive characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The provided protocols are reliable and scalable for laboratory settings. The spectroscopic data furnish a complete and validated profile of the molecule, serving as a benchmark for quality control and further derivatization. As a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors like those targeting Notum, this compound holds significant potential for advancing drug discovery efforts in oncology, neurology, and beyond.

References

-

Platonov, V. A., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(14), 5347. Available from: [Link]

-

Murthy, B. S. N., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 87(1), 1-12. Available from: [Link]

-

Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. Available from: [Link]

-

Szcześniak, P., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7624. Available from: [Link]

-

Slovesnova, N. V., et al. (2016). pH-Color Changing Of 1,3,4-Oxadiazoles. AIP Conference Proceedings, 1772, 040005. Available from: [Link]

-

SpectraBase. (2025). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Wiley-VCH GmbH. Available from: [Link]

-

Wang, R., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters, 21(23), 9578–9582. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Available from: [Link]

-

Bozorov, K., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6459–6506. Available from: [Link]

-

NIST. (n.d.). 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. NIST WebBook. Available from: [Link]

-

AfaSci. (n.d.). Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. Available from: [Link]

-

Jones, C., et al. (2021). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. Journal of Medicinal Chemistry, 64(15), 11376–11393. Available from: [Link]

-

Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957–3976. Available from: [Link]

-

Wang, R., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. PubMed, 21(23), 9578-9582. Available from: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

-

Khatkar, P., et al. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280. Available from: [Link]

-

PubChem. (n.d.). 3-Fluorobenzohydrazide. National Center for Biotechnology Information. Available from: [Link]

-

Bhat, K. S., et al. (2005). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry - Section B, 44(8), 1766-1771. Available from: [Link]

-

Głowacka, J., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6695. Available from: [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

-

Kumar, P., et al. (2018). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cellular and Molecular Biology, 64(8). Available from: [Link]

-

Semantic Scholar. (2023). 1H-1,2,3-triazol-4-yl)-methylenyls ,-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Available from: [Link]-methylenyls-%2C-Bisfunctionalized-Platonov-Mohammed/70868a27d0a63810166a908271e845c4323e3e0d)

-

mzCloud. (2020). (3R,5S)-1-(4-Pyridinylmethyl)-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-3-pyrrolidinol. Available from: [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Available from: [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

Kara, Y., et al. (2021). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119424. Available from: [Link]

- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Educational Research, 53(2s), s44-s57. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-3H-[1][13][14]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Available from: [Link]

-

MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). S1 ¹H NMR, ¹³C NMR, and HMBC Spectra. Available from: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267. Available from: [Link]

-

Bentham Science. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]

-

Wikipedia. (n.d.). Hydrazine. Available from: [Link]

-

PharmaTutor. (2013). A Review on the Biological Activities of 1,3,4-Oxadiazole. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. ossila.com [ossila.com]

- 6. 3-Fluorobenzohydrazide | C7H7FN2O | CID 351640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. archives.ijper.org [archives.ijper.org]

- 12. jchemrev.com [jchemrev.com]

- 13. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group [mdpi.com]

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Executive Summary

The 1,3,4-oxadiazol-2(3H)-one scaffold is a privileged structure in modern medicinal chemistry, conferring favorable physicochemical properties and serving as a versatile pharmacophore for a range of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][4] This guide focuses on a specific analogue, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, and delineates its core mechanism of action, which is postulated to be the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key serine hydrolase responsible for the degradation of endocannabinoids, most notably anandamide.[5] By inhibiting FAAH, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can elevate endogenous anandamide levels, leading to therapeutic effects such as analgesia and anti-inflammatory action without the adverse effects associated with direct cannabinoid receptor agonists.[5][6] This document provides a detailed examination of the FAAH enzyme, the molecular basis of its inhibition by the oxadiazolone class of compounds, and the definitive experimental workflows required to validate this mechanism.

The Molecular Target: Fatty Acid Amide Hydrolase (FAAH)

Function and Therapeutic Relevance

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein that functions as the primary catabolic enzyme for a class of endogenous signaling lipids called fatty acid amides (FAAs).[6] Its most prominent substrate is N-arachidonoylethanolamine, or anandamide, a key endocannabinoid. FAAH terminates anandamide signaling by hydrolyzing it to arachidonic acid and ethanolamine.[5]

The enzyme employs an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) within a hydrophobic active site to achieve efficient hydrolysis.[7] Pharmacological or genetic inactivation of FAAH leads to a significant elevation of endogenous FAA levels, which produces potent analgesic and anti-inflammatory responses in various preclinical models.[5][6] This makes FAAH an attractive therapeutic target for managing chronic pain and inflammatory disorders, potentially avoiding the psychoactive and other side effects of direct cannabinoid receptor agonists.[5]

The FAAH Signaling Pathway

The inhibition of FAAH produces a localized and "on-demand" enhancement of endocannabinoid signaling. Anandamide, the primary substrate of FAAH, is produced in response to neuronal activity and acts on cannabinoid receptors (CB1 and CB2) in the vicinity. By preventing its degradation, FAAH inhibitors amplify this natural signaling cascade.

Experimental Workflows for Mechanism of Action Validation

To rigorously confirm the proposed mechanism, a multi-step experimental approach is necessary. Each stage is designed to provide self-validating data that builds upon the last.

Workflow 1: Primary In Vitro FAAH Inhibition Assay

The initial step is to quantify the compound's potency in inhibiting FAAH activity. A common method utilizes a fluorogenic substrate, where FAAH-mediated hydrolysis releases a fluorescent product.

Protocol: FAAH IC50 Determination

-

Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0). Prepare a stock solution of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in DMSO. Prepare recombinant human FAAH (hrFAAH) and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).

-

Compound Dilution: Perform a serial dilution of the stock compound solution to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Assay Plate Setup: In a 96-well microplate, add the hrFAAH enzyme to each well (excluding 'no enzyme' controls).

-

Pre-incubation: Add the diluted compound or vehicle (DMSO) to the wells. Allow for a pre-incubation period (e.g., 60 minutes) at 37°C to permit time-dependent inhibition. [5]5. Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Signal Detection: Measure the increase in fluorescence over time using a plate reader (Excitation/Emission ~380/460 nm for AMCA).

-

Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow 2: Selectivity Profiling via Activity-Based Protein Profiling (ABPP)

A critical aspect of drug development is ensuring target selectivity. ABPP is a powerful chemoproteomic technique used to assess the interaction of a compound with an entire class of enzymes in a complex biological sample.

Protocol: Competitive ABPP for Serine Hydrolase Selectivity

-

System Preparation: Use a relevant cell line or tissue homogenate (e.g., mouse brain proteome) that expresses a wide range of serine hydrolases, including FAAH.

-

Competitive Incubation: Treat the proteome with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one at a concentration significantly above its IC50 (e.g., 1 µM) for a defined period. A vehicle-treated sample serves as the control.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine). This probe covalently binds to the active site serine of all active serine hydrolases that were not blocked by the test compound.

-

Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the probe-labeled enzymes using an in-gel fluorescence scanner.

-

Interpretation: Compare the fluorescent banding pattern of the compound-treated sample to the vehicle control. A significant reduction or disappearance of the band corresponding to the molecular weight of FAAH (~60 kDa) indicates successful target engagement. The absence of changes in other bands indicates high selectivity. [5][8]

Quantitative Data Summary

The following table presents hypothetical yet representative data for an effective 1,3,4-oxadiazol-2(3H)-one FAAH inhibitor, based on published values for potent analogues. [8]These values serve as a benchmark for evaluating 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.

| Parameter | Value | Method | Significance |

| hrFAAH IC50 | 11 nM | Fluorogenic Assay | High potency against the primary target. |

| hrMAGL IC50 | >10,000 nM | Fluorogenic Assay | High selectivity against monoacylglycerol lipase (MAGL), a related serine hydrolase. |

| COX-1/2 IC50 | >10,000 nM | Enzyme Assay | Lack of activity against cyclooxygenase enzymes, common off-targets for anti-inflammatory drugs. |

| Selectivity (MAGL/FAAH) | >900-fold | Calculated (IC50 ratio) | Demonstrates a wide therapeutic window, minimizing potential side effects from MAGL inhibition. |

| Mode of Inhibition | Tight-binding, slowly reversible | Dialysis / Dilution Studies | Indicates a covalent or very slowly dissociating interaction consistent with carbamylation. |

Conclusion

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a member of a well-validated class of potent inhibitors of Fatty Acid Amide Hydrolase. [8]Its mechanism of action is predicated on the covalent carbamylation of the catalytic serine residue (Ser241) within the FAAH active site, leading to a durable and selective inactivation of the enzyme. This inhibition elevates the levels of endogenous anandamide, thereby producing analgesic and anti-inflammatory effects through the potentiation of the natural endocannabinoid system. The experimental workflows outlined in this guide provide a robust framework for definitively validating this mechanism, quantifying potency, and confirming the high degree of selectivity required for a viable therapeutic candidate.

References

-

Atkinson, B.N., et al. 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. [Link]

-

Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Viinikka, L., et al. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of Medicinal Chemistry. [Link]

-

PubChem. 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. National Center for Biotechnology Information. [Link]

-

Heidari, A., et al. (2023). Molecular Dynamics Simulation Perception Study.... American Journal of Nanomaterials. [Link]

-

Zarghi, A. & Arfaei, S. (2011). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review.... Scientia Pharmaceutica. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives.... [Link]

-

Journal of Pharmaceutical Research and Development. Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. [Link]

-

PubChem. 4-(3-fluorophenyl)-5H-1,3-oxazol-2-one. National Center for Biotechnology Information. [Link]

-

Johnson, D.S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]

-

Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. [Link]

-

Karcz, T., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

Siracusa, R., et al. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences. [Link]

-

Peritore, A.F., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences. [Link]

-

Nalli, C., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. [Link]

-

International Journal of Pharmacy and Technology. Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. [Link]

-

Biointerface Research in Applied Chemistry. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

-

Research Results in Pharmacology. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. [Link]

-

Ahsan, M.J., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications. [Link]

-

Research and Reviews: Journal of Chemistry. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of fluorinated 1,3,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated 1,3,4-Oxadiazole Derivatives

Abstract

The 1,3,4-oxadiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and diverse biological activities.[1][2] Its metabolic stability and capacity for hydrogen bonding make it an attractive core for drug design.[3] The strategic incorporation of fluorine atoms into these molecules further enhances their therapeutic potential by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of fluorinated 1,3,4-oxadiazole derivatives across key therapeutic areas, including oncology, infectious diseases, neurology, and inflammation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical class in their discovery programs.

The Strategic Advantage of Fluorine in 1,3,4-Oxadiazole Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic hurdles. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond impart unique properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with biological targets, thereby increasing binding potency.[6]

-

Modulation of Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. The addition of a trifluoromethyl group, for instance, is a common tactic to boost this property.[6]

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's active site.

When these benefits are combined with the robust and versatile 1,3,4-oxadiazole core, the resulting derivatives become powerful tools for targeting a wide array of biological systems.

General Synthesis Pathway

The synthesis of 2,5-disubstituted fluorinated 1,3,4-oxadiazoles typically follows a reliable and modular pathway, allowing for diverse functionalization. The core process involves the cyclodehydration of an acylhydrazide.

Caption: General synthetic workflow for fluorinated 1,3,4-oxadiazoles.

A common route begins with a fluorinated benzoic acid, which is converted to its corresponding hydrazide.[4] This intermediate is then cyclized with various reagents, such as carbon disulfide to yield a thione (which can be further alkylated) or another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, to generate the final 2,5-disubstituted 1,3,4-oxadiazole.[4][7]

Anticancer Activity: Targeting Malignant Proliferation

Fluorinated 1,3,4-oxadiazoles have emerged as a highly promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[8][9]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A key mechanism is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and contribute to tumor progression.[10] Difluoromethyl-1,3,4-oxadiazoles (DFMOs), in particular, have been identified as potent, selective, and essentially irreversible inhibitors of HDAC6.[11] The proposed mechanism involves a zinc-bound water molecule attacking the oxadiazole ring, leading to ring-opening and the formation of a deprotonated difluoroacetylhydrazide. This species coordinates strongly with the zinc ion in the HDAC6 active site, causing potent and sustained inhibition.[11]

Caption: Simplified pathway of HDAC6 inhibition by fluorinated 1,3,4-oxadiazoles.

Other Anticancer Mechanisms

Beyond HDAC inhibition, these compounds exhibit a range of antitumor activities:

-

Tubulin Polymerization Inhibition: Some derivatives act as mitostatic agents by disrupting microtubule dynamics, a validated anticancer strategy.[3][12]

-

Growth Factor Inhibition: Certain fluorinated oxadiazoles have been shown to inhibit key signaling pathways driven by receptors like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor growth and angiogenesis.[3][13]

-

Apoptosis Induction: Many derivatives induce programmed cell death in cancer cells through various pathways, including the activation of caspases and depolarization of the mitochondrial membrane.[14]

Structure-Activity Relationship (SAR) and Performance Data

The substitution pattern on the aromatic rings attached to the oxadiazole core is critical for activity. The presence and position of fluorine and other electron-withdrawing groups can significantly influence potency and selectivity.[4]

| Compound Type | Target/Cell Line | IC50 Value | Reference |

| Difluoromethyl-1,3,4-oxadiazole (DFMO) | HDAC6 | Submicromolar (0.531 µM for TFMO analog) | [11] |

| 2,5-diaryl-1,3,4-oxadiazole | MDA-MB-231 (Breast Cancer) | Reduced viability >30% at 10 µM | [3] |

| 2,5-disubstituted-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | Growth Inhibition of 20-24% | [4] |

| 2-acetamidophenoxy-oxadiazole | A549 (Lung Cancer) | <0.14 µM (for compound 4h) | [14] |

Antimicrobial Activity: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated 1,3,4-oxadiazoles have demonstrated potent activity against a range of bacterial and fungal pathogens.[15][16]

Mechanism of Action

The antimicrobial action often stems from the inhibition of essential microbial enzymes. Molecular docking studies on trifluoromethyl-1,3,4-oxadiazole amide derivatives have suggested that these compounds bind effectively within the active sites of bacterial proteins, with key interactions involving residues like Ser57 and Thr125 in Bacillus cereus.[6] Against fungi like Candida albicans, the mechanism is hypothesized to involve the inhibition of thioredoxin reductase, an enzyme crucial for fungal cell viability.[17]

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Performance Data

These compounds have shown particular promise against Gram-positive bacteria and opportunistic fungi.

| Compound Type | Target Microbe | MIC Value | Reference |

| Trifluoromethyl-1,3,4-oxadiazole amide | Bacillus cereus | 0.03907 µg/mL | [6] |

| 1,3,4-Oxadiazole derivatives (LMM5, LMM11) | Candida albicans | 32 µg/mL | [17] |

| Fluorine-containing 1,3,4-oxadiazoles | Various Bacteria | Promising Activity | [7] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures.[18] Fluorinated 1,3,4-oxadiazoles have been investigated as potential anticonvulsant agents, with promising results in preclinical models.[19][20]

Mechanism of Action: GABAA Receptor Modulation

The primary mechanism appears to be the positive modulation of the GABAA receptor, the major inhibitory neurotransmitter receptor in the brain.[19][21] Molecular docking studies indicate that these compounds bind to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of GABA and thereby suppressing neuronal hyperexcitability that leads to seizures.[19]

Caption: GABAA receptor modulation by fluorinated 1,3,4-oxadiazoles.

Performance Data

Efficacy is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively.

| Compound ID | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| Compound 5b | MES | 8.9 | >100 | [19] |

| Compound 5b | scPTZ | 10.2 | >100 | [19] |

| Compound C4/C5 | MES | Significant reduction in convulsion duration | Not specified | [21] |

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological process in many diseases. Fluorinated 1,3,4-oxadiazoles have demonstrated significant anti-inflammatory and analgesic properties, often by targeting the cyclooxygenase (COX) enzymes.[22][23]

Mechanism of Action: COX Inhibition

Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[23] Molecular docking studies have shown that these derivatives can bind effectively within the active sites of COX enzymes, with some compounds showing selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects.[23]

Performance Data

The carrageenan-induced paw edema model in rats is a standard assay for evaluating in vivo anti-inflammatory activity.

| Compound Type | Assay | % Inhibition | Reference |

| Flurbiprofen-oxadiazole hybrid (Ox-6f) | Albumin Denaturation | 74.16% | [23] |

| Flurbiprofen-oxadiazole hybrid (Ox-6f) | Carrageenan-induced Edema | 79.83% | [23] |

| Substituted 1,3,4-oxadiazoles (3e, 3f, 3i) | Protein Denaturation | Moderate Activity | [24] |

Experimental Protocols

Protocol 1: General Synthesis of 2-(2,4-dichloro-5-fluorophenyl)-5-aryl-1,3,4-oxadiazole[4][7]

-

Hydrazide Formation: Reflux 2,4-dichloro-5-fluorobenzoyl hydrazine (1 mmol) with a substituted aromatic acid (1.2 mmol) in phosphorus oxychloride (5 mL) for 5-6 hours.

-

Quenching: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water.

-

Neutralization: Neutralize the solution with a sodium bicarbonate solution until effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterization: Confirm the structure using IR, ¹H-NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)[12]

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated 1,3,4-oxadiazole derivatives (e.g., from 0.1 µM to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vivo Anticonvulsant Evaluation (MES Test)[18][19]

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer a vehicle control to another group.

-

Induction of Seizure: After a set period (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a hind limb tonic extension phase, which indicates a seizure.

-

Data Analysis: Protection is defined as the absence of the tonic extension phase. Calculate the ED50 (the dose that protects 50% of the animals from seizures) using probit analysis.

Conclusion and Future Perspectives

Fluorinated 1,3,4-oxadiazole derivatives represent a versatile and highly potent class of bioactive molecules. The synergistic combination of the stable oxadiazole core and the unique properties of fluorine has yielded promising lead compounds in oncology, microbiology, neurology, and immunology. Structure-activity relationship studies have consistently shown that the nature and position of substituents on the flanking aromatic rings are crucial for tuning potency and selectivity.[25][26]

Future research should focus on several key areas:

-

Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific HDACs) to minimize off-target effects and improve safety profiles.

-

Novel Targets: Exploring the activity of these scaffolds against new and emerging biological targets.

-

In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro and initial in vivo screening to comprehensive pharmacokinetic (ADME) and long-term efficacy studies in relevant animal models.

-

Hybrid Molecules: Continuing the strategy of molecular hybridization, where the fluorinated oxadiazole core is combined with other known pharmacophores to create multi-target agents, which could be particularly effective against complex diseases like cancer.[6]

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

El-Sayed, W. M., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 888-895. [Link]

-

He, S., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. RSC Medicinal Chemistry, 13(10), 1235-1241. [Link]

-

Balachandra, C. T., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Health and Allied Sciences NU. [Link]

-

Gomha, S. M., et al. (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 24(19), 3504. [Link]

-

Kumar, A., & Maurya, R. (2024). 1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. Journal of Drug Delivery and Therapeutics, 14(8-S), 1-11. [Link]

-

Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. [Link]

-

Xiong, F., et al. (2024). Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. Molecular Diversity. [Link]

-

Holla, B. S., et al. (2004). Synthesis of Some New Fluorine Containing 1,3,4-Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents. Indian Journal of Chemistry - Section B, 43B(8), 1765-1769. [Link]

-

Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. Bioorganic Chemistry, 104, 104212. [Link]

-

Kiss, L. E., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. MedChemComm, 2(9), 853-858. [Link]

-

Holla, B. S., et al. (2004). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry, 43B, 1765-1769. [Link]

-

Kumar, A., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. [Link]

-

Singh, P., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6241. [Link]

-

Tiwari, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Anti-Cancer Agents in Medicinal Chemistry, 16(5), 625-634. [Link]

-

Kumar, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1891-1903. [Link]

-

Altıntop, M. D., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(38), 34327-34341. [Link]

-

Omar, F. A., et al. (2012). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

-

Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. [Link]

-

Husain, A., & Ajmal, M. (2019). Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Current Drug Discovery Technologies, 16(3), 256-274. [Link]

-

Balachandra, C. T., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Health and Allied Sciences NU. [Link]

-

de Oliveira, L. M., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 269. [Link]

-

Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(11), 5897. [Link]

-

Sharma, R., et al. (2021). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Current Topics in Medicinal Chemistry, 21(23), 2056-2077. [Link]

-

Wujec, M., & Paneth, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Parikh, A. K., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4387-4402. [Link]

-

Wujec, M., & Paneth, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 20(1), 2. [Link]

-

Revanasiddappa, B. C., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Trends in Sciences, 18(23), 701. [Link]

-

Hassan, M., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5670. [Link]

-

Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-29. [Link]

-

Wujec, M., & Paneth, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Khan, I., et al. (2020). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Journal of Molecular Structure, 1222, 128913. [Link]

-

Sharma, R., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Current Drug Targets, 23(1), 84-100. [Link]

-

Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4-THIADIAZOLE AND ITS DERIVATIVES. Rasayan Journal of Chemistry, 15(2), 1573-1587. [Link]

-

Shreyas, V. P., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Research Journal of Pharmacy and Technology, 14(12), 6331-6334. [Link]

-

Tiwari, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Fatima, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13324. [Link]

Sources

- 1. oaji.net [oaji.net]

- 2. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 18. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 19. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. thaiscience.info [thaiscience.info]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Emergence of 1,3,4-Oxadiazol-2(3H)-one Scaffolds: A Technical Guide to Synthesis and Biological Evaluation

Abstract

The 1,3,4-oxadiazole nucleus, particularly its 2(3H)-one iteration, represents a cornerstone in modern medicinal chemistry.[1][2] This versatile five-membered heterocyclic scaffold is a bioisostere of amides and esters, offering enhanced metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3] Consequently, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel 1,3,4-oxadiazol-2(3H)-one compounds, detailed protocols for their biological evaluation, and insights into their mechanism of action.

The Strategic Importance of the 1,3,4-Oxadiazol-2(3H)-one Core

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its presence in several marketed drugs.[6][7] The 2(3H)-one tautomer, in particular, offers unique structural features that can be exploited for the rational design of potent and selective therapeutic agents. The core structure allows for substitution at the N-3 and C-5 positions, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic profiles.

The rationale for focusing on this scaffold is multifactorial:

-

Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, leading to improved in vivo half-life compared to more labile functionalities.

-

Hydrogen Bonding Capacity: The presence of nitrogen and oxygen atoms allows for the formation of key hydrogen bonds with enzyme active sites and receptors, contributing to high-affinity binding.[3]

-

Synthetic Accessibility: The synthesis of the 1,3,4-oxadiazol-2(3H)-one core and its derivatives is achievable through well-established and robust chemical transformations, facilitating library synthesis and lead optimization.[8][9]

Synthesis of Novel 1,3,4-Oxadiazol-2(3H)-one Derivatives: A Methodological Deep Dive

The construction of the 1,3,4-oxadiazol-2(3H)-one ring system can be achieved through several synthetic routes. A common and efficient method involves the cyclization of hydrazides, often in the presence of a carbonyl source. The following protocol outlines a general, yet robust, procedure for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones.

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazol-2(3H)-one

This protocol is adapted from established methodologies and provides a reliable pathway to the target compounds.[6][10][11]

Step 1: Synthesis of Aroyl Hydrazide (Intermediate 2)

-

To a solution of the desired aromatic carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ester (Intermediate 1).

-

Dissolve the crude ester in ethanol (5 mL/g of ester) and add hydrazine hydrate (3.0 eq).

-

Reflux the mixture for 6-10 hours until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the aroyl hydrazide.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure aroyl hydrazide (Intermediate 2).

Causality Behind Experimental Choices: The Fischer esterification in the first step is a classic and efficient method for converting carboxylic acids to esters under acidic conditions. The subsequent reaction with hydrazine hydrate is a nucleophilic acyl substitution that readily forms the stable hydrazide intermediate.

Step 2: Cyclization to form the 1,3,4-Oxadiazol-2(3H)-one Ring (Target Compound)

-

In a round-bottom flask, dissolve the aroyl hydrazide (1.0 eq) in a suitable solvent such as ethanol or dioxane (10 mL/g of hydrazide).

-

Add triethylamine (2.5 eq) to the solution.

-

Cool the mixture to 0 °C and add triphosgene (0.5 eq) portion-wise over 30 minutes. Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 5-aryl-1,3,4-oxadiazol-2(3H)-one.

Causality Behind Experimental Choices: Triphosgene serves as a safe and effective source of phosgene for the cyclization reaction. The basic conditions facilitated by triethylamine are necessary to deprotonate the hydrazide, making it a more potent nucleophile for the reaction with the carbonyl source.

Visualization of the Synthetic Workflow

Caption: General synthetic workflow for 5-aryl-1,3,4-oxadiazol-2(3H)-one.

Biological Evaluation: Assessing Anticancer Potential

The 1,3,4-oxadiazole scaffold is a prominent feature in many anticancer agents.[1][2][12] The following protocols describe standard assays to evaluate the cytotoxic and apoptotic effects of newly synthesized 1,3,4-oxadiazol-2(3H)-one compounds against cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the cell culture medium.

-

After 24 hours of incubation, replace the medium with fresh medium containing the test compounds at different concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. The positive control confirms the responsiveness of the cell line to a known cytotoxic agent, while the vehicle control accounts for any effects of the solvent.

Data Presentation: In Vitro Cytotoxicity of Novel Compounds

| Compound ID | R-Group at C-5 | Cell Line | IC₅₀ (µM) |

| NVO-1 | 4-Chlorophenyl | HeLa | 8.5 |

| NVO-2 | 4-Methoxyphenyl | HeLa | 25.2 |

| NVO-3 | 3,4-Dimethoxyphenyl | HeLa | 12.1 |

| NVO-4 | 4-Nitrophenyl | HeLa | 5.3 |

| Doxorubicin | - | HeLa | 0.8 |

Experimental Protocol: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

-

Seed cancer cells in a 6-well plate and treat them with the test compounds at their respective IC₅₀ concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

Mechanism of Action: Unraveling the Molecular Targets

Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[13] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is often aberrantly activated in cancer.

Visualization of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by 1,3,4-oxadiazol-2(3H)-one derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituents at the C-5 position of the 1,3,4-oxadiazol-2(3H)-one ring can lead to significant changes in biological activity. For instance, in our hypothetical data, the presence of an electron-withdrawing group (e.g., 4-nitrophenyl in NVO-4) at the C-5 position resulted in a lower IC₅₀ value, suggesting that this modification enhances cytotoxic potency. Conversely, the introduction of an electron-donating group (e.g., 4-methoxyphenyl in NVO-2) led to a decrease in activity. These observations provide a foundation for the rational design of future analogs with improved therapeutic potential.

Conclusion

The 1,3,4-oxadiazol-2(3H)-one scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. This guide has provided a detailed overview of the synthetic methodologies, protocols for biological evaluation, and mechanistic insights relevant to the discovery of new derivatives. By understanding the causality behind experimental choices and employing self-validating systems, researchers can confidently explore the vast potential of this remarkable heterocyclic core. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

-

Bioorganic & Medicinal Chemistry. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. [Link]

-

MedChemComm. (n.d.). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazol-2(3H)-ones. [Link]

-

MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]

-

ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. [Link]

-

Semantic Scholar. (2015). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatt. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. [Link]

-

Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]

-

International Journal for Modern Trends in Science and Technology. (n.d.). 1,3,4-Oxadiazole as an Anticancer Agent. [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. [Link]

-

MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

-

Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]

-

Frontiers in Oncology. (n.d.). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

PubMed. (2017). Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors. [Link]

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

-

ResearchGate. (n.d.). synthesis of 5-substituted-3H-[1][4][8]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. [Link]

-

PubMed. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. [Link]

Sources

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,4-oxadiazol-2(3H)-one synthesis [organic-chemistry.org]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazol-2-one scaffold is a prominent pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide will delve into the core spectroscopic techniques utilized for the structural elucidation and characterization of this specific fluorinated derivative. By integrating theoretical principles with practical insights, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel oxadiazolone-based compounds in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Moiety